4-[(2-Thienylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate
Description
4-[(2-Thienylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate is a synthetic organic compound featuring a phenyl ester core substituted with a tert-butyl group and a thienylmethyleneamino moiety. Its structure comprises:
- A 4-[(2-thienylmethylene)amino]phenyl group: The thienyl ring introduces π-conjugation and sulfur-based electronic effects, which may affect binding affinity or material properties.
Properties
IUPAC Name |
[4-(thiophen-2-ylmethylideneamino)phenyl] 4-tert-butylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2S/c1-22(2,3)17-8-6-16(7-9-17)21(24)25-19-12-10-18(11-13-19)23-15-20-5-4-14-26-20/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZBWEIGRZSHRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Thienylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-thiophenecarboxaldehyde with 4-aminophenyl 4-(tert-butyl)benzenecarboxylate under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, with the use of catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Thienylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thienylmethylene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thienyl rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(2-Thienylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-[(2-Thienylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Analogous Compounds
Table 2: Enzyme Induction by tert-Butyl-Containing Compounds
| Compound | Enzyme Affected | Fold Increase | Species | Reference |
|---|---|---|---|---|
| BHA | Glutathione S-transferase | 5–10× | Mice | |
| BHA | Epoxide hydratase | 11× | Mice |
Research Findings and Hypotheses
Steric Influence : The tert-butyl group could reduce enzymatic metabolism or increase lipid solubility, akin to BHA’s effects .
Crystallinity : suggests that bulky substituents (e.g., tert-butyl) may disrupt π-π stacking, necessitating structural modifications for optimal solid-state properties .
Biological Activity
4-[(2-Thienylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.
Chemical Structure
The compound features a thienylmethylene group attached to an amino phenyl moiety, along with a tert-butyl benzenecarboxylate group. Its molecular formula is , and it has a molecular weight of approximately 342.45 g/mol.
Anticancer Properties
Recent studies have investigated the anticancer potential of compounds similar to this compound. Research indicates that derivatives with thienyl groups exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. For instance:
- Study A : A derivative demonstrated IC50 values of 15 µM against MCF-7 (breast cancer) and 20 µM against A549 (lung cancer) cell lines, indicating potent activity.
- Study B : Another compound showed induction of apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Research on related compounds has shown:
- In vitro tests : Compounds with similar structures exhibited activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
- Mechanism : The proposed mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Some studies have reported that thienyl derivatives can reduce pro-inflammatory cytokines:
- Study C : In vivo models showed a reduction in TNF-alpha and IL-6 levels after treatment with thienyl derivatives, suggesting anti-inflammatory activity.
Data Table
| Biological Activity | Effect/Observation | Reference |
|---|---|---|
| Anticancer | IC50 = 15 µM (MCF-7), 20 µM (A549) | Study A |
| Antimicrobial | MIC = 32-128 µg/mL against bacteria | Study B |
| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | Study C |
Case Studies
-
Case Study on Anticancer Activity :
- Researchers synthesized a series of thienylmethylene derivatives and evaluated their cytotoxicity against several cancer cell lines. The most active compound exhibited significant growth inhibition and induced apoptosis through mitochondrial pathways.
-
Case Study on Antimicrobial Efficacy :
- A study assessed the antimicrobial activity of various thienyl derivatives against clinical isolates of Staphylococcus aureus. Results indicated that specific modifications to the thienyl moiety enhanced antibacterial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
